Cas no 1001754-30-8 (3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine)

3-(3,5-ジフルオロフェノキシメチル)-ピロリジンは、高選択性を持つ有機化合物であり、医薬品中間体や創薬研究において重要な役割を果たします。その分子構造は、フッ素原子の導入により高い電子求引性を示し、代謝安定性や膜透過性の向上が期待されます。ピロリジン環と芳香族エーテルの組み合わせにより、特定の受容体や酵素に対する親和性が最適化されており、中枢神経系関連の薬剤開発などへの応用が可能です。この化合物の合成経路は確立されており、再現性の高い高純度品が得られる点も特徴です。

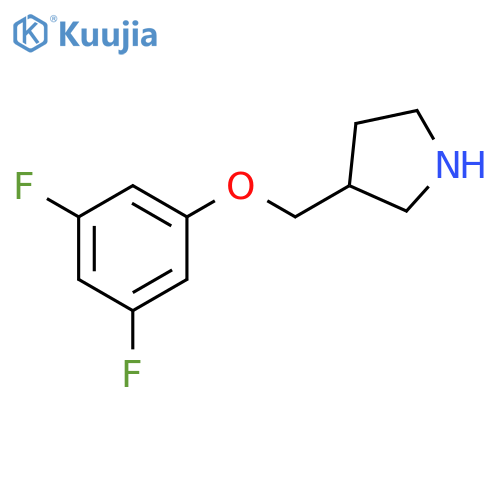

1001754-30-8 structure

商品名:3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine

CAS番号:1001754-30-8

MF:C11H13F2NO

メガワット:213.223829984665

CID:823668

3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine

- Pyrrolidine, 3-[(3,5-difluorophenoxy)methyl]-

-

- インチ: 1S/C11H13F2NO/c12-9-3-10(13)5-11(4-9)15-7-8-1-2-14-6-8/h3-5,8,14H,1-2,6-7H2

- InChIKey: LTXUIFGKLMNSQA-UHFFFAOYSA-N

- ほほえんだ: N1CCC(COC2=CC(F)=CC(F)=C2)C1

3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | PH018258-500mg |

1001754-30-8 | 500mg |

¥2041.72 | 2023-09-15 |

3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine 関連文献

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1001754-30-8 (3-(3,5-Difluoro-phenoxymethyl)-pyrrolidine) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量